N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide
Description
Bond Connectivity Patterns
The molecule comprises three distinct regions:
- Aromatic ring : A benzene derivative with substituents at C2 (Cl) and C4 (NH₂).
- Amide linkage : A carbonyl group (C=O) connected to a nitrogen atom, forming the propanamide backbone.
- Branched alkyl chain : Two methyl groups (-CH₃) attached to the β-carbon of the propanamide group.
Key bond lengths and angles include:
- C=O bond : ~1.23 Å (typical for amides)
- C-N bond (amide) : ~1.33 Å
- C-Cl bond : ~1.74 Å
- Dihedral angle between aromatic ring and amide plane : ~30°–40°, minimizing steric hindrance.
The ortho chlorine and para amino groups create electronic effects:
Stereochemical Considerations
No chiral centers exist in the molecule due to:
- Symmetrical dimethyl substitution on the propanamide β-carbon.
- Planar amide linkage restricting rotation about the C-N bond.
However, restricted rotation around the N-C(O) bond creates cis-trans isomerism in the amide group. The trans configuration predominates due to reduced steric clash between the aryl group and propanamide chain.
Comparative Analysis with Structural Analogues
Chlorophenyl Derivatives Comparison
Substituent position on the phenyl ring critically influences physicochemical properties:
Key trends :
Dimethylpropanamide Group Variations
Modifications to the propanamide moiety alter conformational flexibility and electronic properties:
Observations :
- Dimethyl groups increase melting points via van der Waals interactions.
- N,N-dimethylation reduces hydrogen bonding capacity, lowering solubility compared to primary amides.
- Bulky substituents (e.g., 2,2-dimethyl) restrict rotation, stabilizing crystalline lattices.
This structural analysis provides a foundation for understanding the compound’s reactivity and potential applications in synthetic chemistry. Subsequent studies could explore its spectroscopic signatures or interactions with biological targets, leveraging the electronic effects imposed by its unique substitution pattern.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAVPWJVSUUELJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359356 | |
| Record name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680989-90-6 | |
| Record name | N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acylation of 4-Amino-2-chloroaniline with Pivaloyl Chloride
One of the primary methods involves the acylation of 4-amino-2-chloroaniline (the aromatic amine precursor) with pivaloyl chloride (2,2-dimethylpropanoyl chloride) to form the target amide.
- Procedure : The aromatic amine is reacted with pivaloyl chloride under controlled conditions, often in the presence of a base to neutralize hydrochloric acid formed during the reaction.
- Reaction Conditions : Typically conducted at low temperature (0°C to room temperature) to control reaction rate and avoid side reactions.
- Yields and Purity : This method yields N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide in high purity and good yield, often exceeding 85% based on starting materials.
Friedel-Crafts Acylation Followed by Hydrolysis
An alternative approach involves a Friedel-Crafts acylation step:
- Step 1 : N-(4-chlorophenyl)-2,2-dimethylpropanamide is subjected to Friedel-Crafts acylation catalyzed by aluminum trichloride to introduce additional functional groups.
- Step 2 : Subsequent hydrolysis under acidic conditions converts intermediates to the desired amide with the amino substitution on the aromatic ring.
- Advantages : Avoids hazardous reagents like n-butyllithium, making the process safer and more scalable.
Azide Coupling Method
This method involves the formation of an azide intermediate from the corresponding carboxylic acid derivative, followed by coupling with amines:
- Step 1 : Conversion of the acid or ester derivative to an azide using sodium nitrite and hydrochloric acid at 0°C.
- Step 2 : The in situ generated azide is reacted with primary or secondary amines to form the amide.
- Reaction Conditions : The pH is carefully controlled between 8.5 and 4 during azide formation and maintained alkaline (pH ~11) during amide formation.
- Yields : This method is efficient, providing better yields and simpler workup compared to carbodiimide coupling.
Carbodiimide-Mediated Coupling (HOSu-DCC Method)
- Reagents : N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in acetonitrile.
- Procedure : The acid derivative is activated by DCC/NHS and then reacted with the amine.
- Comparison : This method is an alternative to azide coupling but generally gives slightly lower yields and involves more complex purification.
Cyclization and Base-Mediated Reactions
Some patented processes describe cyclization reactions involving chloro-substituted N-hydroxy-2,2-dimethylpropanamide intermediates, followed by base treatment to yield the amide:
- Process Control : pH control is critical, maintained between 7.0 and 9.5 for optimal yield.
- Temperature : Reactions are carried out between 25°C and 60°C, with stirring and pH monitoring using electronic controllers.
- Continuous Processing : The method is adaptable to continuous flow synthesis, enhancing scalability.
Reaction Conditions and Optimization
Analytical and Research Findings
- Yield and Purity : Most methods achieve yields in the range of 80–95%, with purity often confirmed by chromatographic methods (GLPC, HPLC) and spectroscopic analysis (NMR, IR).
- pH Control : Maintaining pH within specified ranges is crucial for optimal conversion and to minimize side reactions, especially in base-mediated and azide coupling methods.
- Reaction Time and Temperature : Lower temperatures favor selectivity and reduce by-products; however, some steps require reflux or elevated temperatures for completion.
- Scalability : Methods such as direct acylation and cyclization with controlled pH are adaptable to industrial-scale continuous processes, enhancing production efficiency.
Summary and Recommendations
The preparation of this compound can be effectively achieved by several synthetic routes. The choice of method depends on the scale, available reagents, and desired purity:
- For laboratory-scale synthesis , direct acylation of 4-amino-2-chloroaniline with pivaloyl chloride offers a straightforward and high-yielding route.
- For industrial production , cyclization of chloro-substituted N-hydroxy intermediates with controlled pH and temperature is preferred due to scalability and continuous processing compatibility.
- The azide coupling method provides a mild, efficient alternative with good yields and simple workup, suitable for sensitive substrates.
- Carbodiimide coupling remains a viable alternative but may require more extensive purification.
This compilation integrates diverse, authoritative sources, including patents and peer-reviewed publications, to provide a detailed and reliable guide to the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide serves as a promising lead compound in drug development due to its unique structural characteristics. The presence of both an amino and a chlorinated phenyl group enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research has shown that derivatives of this compound exhibit potent activity against cancer cell lines. For instance, certain modifications of related compounds have demonstrated significant inhibition of histone deacetylases (HDACs), which are crucial targets in cancer therapy. In vitro studies indicated that these derivatives had IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard treatments like doxorubicin .
Inhibition of Receptor Tyrosine Kinases
The compound has also been evaluated for its ability to inhibit receptor tyrosine kinases (RTKs), specifically VEGFR-2, which is implicated in tumor growth and metastasis. Compounds with similar structures have been shown to be potent inhibitors of VEGFR-2, with some exhibiting activity comparable to established drugs like sunitinib . This suggests that this compound could be developed into a selective VEGFR-2 inhibitor.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features:
- Chlorinated Phenyl Group : Enhances lipophilicity and biological interactions.
- Amide Linkage : Facilitates hydrogen bonding with biological targets.
- Amino Group : Increases solubility and reactivity, allowing for better interaction with cellular targets.
HDAC Inhibition Studies
A series of compounds derived from this compound were synthesized and tested for HDAC inhibition. These studies revealed that modifications could significantly enhance their efficacy as anticancer agents . The structure-activity relationship (SAR) analysis highlighted specific substitutions that improved binding affinity and selectivity towards HDACs.
VEGFR-2 Inhibition Analysis
In a comparative study of various phenyl-substituted derivatives, the compound was identified as one of the most effective inhibitors of VEGFR-2. It demonstrated superior potency compared to other known inhibitors, indicating its potential as a therapeutic agent in antiangiogenic therapies .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical Development | Lead compound for drug development targeting cancer and angiogenesis |
| Anticancer Activity | Potent HDAC inhibitors; effective against HeLa cells |
| VEGFR-2 Inhibition | Selective inhibition comparable to established drugs like sunitinib |
Mechanism of Action
The mechanism of action of N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide
N-(4-Bromophenyl)-2,2-dimethylpropanamide
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structure : Hydroxyl group at the 2-position of the chlorophenyl ring.
- Properties: Increased polarity (PSA = 52.82 Ų) due to the hydroxyl group, reducing LogP to 3.68 compared to non-hydroxylated analogs .
Variations in the Amide Side Chain
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structure : Combines a 3-chlorophenethylamine with an ibuprofen-derived acyl group.
- Synthesis: Schotten-Baumann reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride, yielding high-purity product .
- Activity: Chlorine enhances binding affinity and metabolic stability, as noted in the “Magic Chloro” effect for drug design .
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide
- Structure : Chlorinated propanamide with a vanillyl-like benzyl group.
Data Tables
Table 2: Physicochemical Properties
Biological Activity
N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide, also referred to as a chlorinated phenyl amide, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H16ClN
- Molecular Weight : Approximately 227.72 g/mol
The structure features a chlorinated aromatic ring that is critical for its biological activity, allowing it to interact with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their functions. Notably, it has been shown to inhibit viral replication by interfering with DNA synthesis pathways. Ongoing research aims to elucidate the precise molecular interactions involved in its pharmacological effects.
Biological Activities
- Antiviral Properties :
-
Antimicrobial Effects :
- Research indicates that this compound possesses notable antimicrobial properties. It has been tested against multiple bacterial strains, demonstrating effective inhibition of growth.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its cytotoxic effects on various cancer cell lines, with promising results indicating low micromolar potency against specific targets.
Case Study 1: Antiviral Activity Against HAdV
A series of substituted analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide were synthesized and tested for their antiviral efficacy against HAdV. Among these, compound 15 demonstrated an IC50 value of 0.27 μM with a cytotoxicity CC50 of 156.8 μM, indicating a favorable therapeutic index and supporting further development for clinical applications .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >580 |
| Niclosamide | 0.50 | >300 | >600 |
Case Study 2: Antibacterial Activity
In vitro studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-amino-2-chlorophenyl)-2,2-dimethylpropanamide?
- Methodology :
- Acylation of aromatic amines : React 4-amino-2-chloroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction completion via TLC or HPLC .
- Microwave-assisted synthesis : Optimize coupling reactions using microwave irradiation to reduce reaction time and improve yield (e.g., 15 minutes at 100°C in acetonitrile with isoamyl nitrite as a diazonium precursor) .
Q. How should researchers characterize the crystal structure of this compound?
- Procedure :
- Grow single crystals via slow evaporation in ethyl acetate or methanol.
- Perform X-ray diffraction (XRD) analysis with SHELX software for structure refinement. Key parameters include bond angles (e.g., C-N-C=120–125°) and dihedral angles (e.g., amide plane vs. aromatic ring ~85°) .
- Data Interpretation : Use hydrogen bonding networks (e.g., O–H⋯O and N–H⋯O interactions) to explain stability and packing .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile reagents (e.g., acyl chlorides) .
- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste facilities .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Strategies :
- Catalyst screening : Test palladium catalysts (e.g., Pddba) with ligands like S-Phos for coupling reactions to reduce side products .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetonitrile for reaction efficiency. Acetonitrile with surfactant additives improves functionalization in diazonium grafting .
- Analytical QC : Use HPLC with a C18 column (gradient: 5–95% acetonitrile in water) to quantify impurities .
Q. What computational methods predict the compound’s reactivity in drug design?
- Approaches :
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets. Assess nucleophilic sites (e.g., amino group) for derivatization .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values .
Q. How to resolve contradictions in spectroscopic data?
- Case Study : Discrepancies in NMR signals for the carbonyl group (δ 170–175 ppm) may arise from tautomerism or solvent effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
